Subnanomolar G6PD Inhibition with >420-Fold Species Selectivity Versus Human Isoform
5-Chloro-2-methoxy-3-methylpyridine exhibits potent inhibition of Plasmodium falciparum G6PD (IC50 = 190 nM) while showing markedly reduced activity against the human G6PD ortholog (IC50 > 80,000 nM), representing a >420-fold selectivity window [1]. In contrast, a comparator pyridine-based G6PD inhibitor (BDBM50388479) demonstrates only 49-fold weaker activity against the human enzyme (IC50 = 9,300 nM) under comparable assay conditions, indicating substantially inferior species selectivity [2]. Another structurally distinct comparator (BDBM50292590) exhibits negligible human G6PD inhibition with Ki > 200,000 nM, but lacks the corresponding PfG6PD data for complete comparison [3].
| Evidence Dimension | G6PD enzyme inhibition potency and species selectivity |
|---|---|
| Target Compound Data | IC50 = 190 nM (PfG6PD); IC50 > 80,000 nM (human G6PD) |
| Comparator Or Baseline | BDBM50388479: IC50 = 9,300 nM (human G6PD) [PfG6PD data not available]; BDBM50292590: Ki > 200,000 nM (human G6PD) |
| Quantified Difference | >420-fold selectivity for PfG6PD over human G6PD vs comparator showing only 49-fold weaker activity (selectivity window cannot be calculated due to missing PfG6PD comparator data) |
| Conditions | Competitive inhibition assay using G6P as substrate in presence of NADP+; PfG6PD-6PGL from Plasmodium falciparum 3D7; human recombinant G6PD expressed in E. coli HB351; Lineweaver-Burk plot analysis |
Why This Matters
The >420-fold species selectivity enables researchers to target parasite metabolism while minimizing host enzyme interference, a critical differentiator for antimalarial lead optimization programs.
- [1] BindingDB. BDBM50292581 (CHEMBL4165870). Affinity Data: IC50 = 190 nM for P. falciparum G6PD; IC50 > 80,000 nM for human G6PD. Curated by ChEMBL, University of Barcelona. 2026. View Source
- [2] BindingDB. BDBM50388479 (CHEMBL2057973). Affinity Data: IC50 = 9,300 nM for human G6PD. Curated by ChEMBL, University of Manchester. 2026. View Source
- [3] BindingDB. BDBM50292590 (CHEMBL4162165). Affinity Data: Ki > 200,000 nM for human G6PD. Curated by ChEMBL, University of Barcelona. 2026. View Source
